Ethyl 4-(3-methylsulfanylanilino)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(3-methylsulfanylanilino)piperidine-1-carboxylate is a compound that belongs to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester and a 3-methylsulfanylanilino group.
Preparation Methods
The synthesis of Ethyl 4-(3-methylsulfanylanilino)piperidine-1-carboxylate typically involves multi-component reactions. One common method includes the reaction of anilines, methyl/ethyl acetoacetate, and aromatic aldehydes under reflux conditions in ethanol . This method is advantageous due to its simplicity, good yields, and mild reaction conditions. Industrial production methods often employ similar multi-component reactions, optimizing for cost-effectiveness and scalability .
Chemical Reactions Analysis
Ethyl 4-(3-methylsulfanylanilino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
Ethyl 4-(3-methylsulfanylanilino)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methylsulfanylanilino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Ethyl 4-(3-methylsulfanylanilino)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 4-(4-chlorophenylamino)piperidine-1-carboxylate: This compound has similar structural features but different substituents, leading to distinct biological activities.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(3-methylsulfanylanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-3-19-15(18)17-9-7-12(8-10-17)16-13-5-4-6-14(11-13)20-2/h4-6,11-12,16H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDGKJXUKZSMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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